Isoquinolin-1-ylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
isoquinolin-1-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUIQFODKHOTHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CC2=CC=CC=C12)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of Isoquinolin 1 Ylboronic Acid
Carbon-Carbon Bond Forming Reactions
The primary application of isoquinolin-1-ylboronic acid in organic synthesis is its role in the formation of carbon-carbon bonds, which are fundamental to the construction of complex organic molecules.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the synthesis of biaryl and substituted aromatic compounds. musechem.com This palladium-catalyzed reaction involves the coupling of an organoboron compound, such as this compound, with an organic halide or triflate. musechem.comlibretexts.org
The versatility of this compound in Suzuki-Miyaura reactions is demonstrated by its successful coupling with a wide array of partners. These include aryl and heteroaryl halides (iodides, bromides, and chlorides) and triflates. libretexts.orgnih.gov The reaction generally tolerates a broad range of functional groups on the coupling partner, such as esters, ketones, and nitriles, making it a highly valuable tool in the synthesis of complex molecules. musechem.com
However, certain limitations exist. Sterically hindered coupling partners can sometimes lead to lower yields or require more forcing reaction conditions. Furthermore, the presence of certain functional groups on either the isoquinoline (B145761) ring or the coupling partner can occasionally interfere with the catalytic cycle, leading to side reactions or reduced efficiency.
A summary of representative Suzuki-Miyaura cross-coupling reactions involving this compound is presented in the table below.
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-Iodo-1H-imidazole | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 35-95 mdpi.com |
| Aryl Halides | PdCl₂(dppf) | KOAc | DMSO | 60-98 researchgate.net |
| Aryl Chlorides | Pd(OAc)₂/RuPhos | K₃PO₄ | n-Butanol | Good to Excellent nih.gov |
| Heteroaryl Halides | Pd(OAc)₂/RuPhos | K₃PO₄ | n-Butanol | Good to Excellent nih.gov |
The reactivity of this compound in Suzuki-Miyaura coupling is significantly influenced by both steric and electronic factors. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring can impact the electronic properties of the boronic acid, affecting the transmetalation step of the catalytic cycle.
Steric hindrance around the boronic acid group can also play a crucial role. Bulky substituents on the isoquinoline ring or on the coupling partner can impede the approach of the reactants to the palladium catalyst, thereby slowing down the reaction rate. Conversely, the strategic placement of substituents can sometimes be used to control the regioselectivity of the coupling reaction.
The efficiency of the Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, ligand, and solvent. Palladium complexes are the most common catalysts, and the selection of the appropriate phosphine (B1218219) ligand is critical for achieving high yields and turnover numbers. libretexts.org Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition step and stabilize the palladium catalyst.
Solvents play a multifaceted role in the reaction. They not only dissolve the reactants and catalyst but can also influence the stability of intermediates and the rate of the various steps in the catalytic cycle. wiley.com For instance, polar aprotic solvents like DMF or dioxane are often used to facilitate the reaction. The use of aqueous base solutions in solvents like THF can accelerate the transmetalation step. Microwave irradiation has also been shown to significantly enhance reaction rates in some cases. mdpi.com
Influence of Steric and Electronic Factors on Reactivity
Petasis Borono-Mannich Reaction
The Petasis borono-Mannich (PBM) reaction is a powerful multicomponent reaction that involves the coupling of an amine, a carbonyl compound, and an organoboronic acid to generate substituted amines. wikipedia.orgmdpi.com This reaction offers a convergent and atom-economical approach to the synthesis of a wide variety of amino compounds. mdpi.comnih.gov
This compound can participate in the Petasis reaction, serving as the organoboron component. In this context, it reacts with an amine and a carbonyl derivative, such as an aldehyde or a ketone, to afford α-amino-substituted isoquinolines. wikipedia.orgnih.gov The reaction is believed to proceed through the formation of an iminium ion from the amine and carbonyl, followed by the addition of the isoquinolyl group from the boronic acid. mdpi.com
The scope of the Petasis reaction with this compound is broad, accommodating a variety of amines and carbonyl compounds. This versatility allows for the synthesis of a diverse library of isoquinoline-containing amines, which are of interest in medicinal chemistry and materials science. The reaction can often be performed under mild conditions and without the need for a catalyst. mdpi.com
An illustrative example of the Petasis reaction is shown in the table below.
| Amine | Carbonyl Derivative | Boronic Acid | Product |
| Secondary Amine | Paraformaldehyde | (E)-Vinylboronic acid | Allylamine nih.gov |
| L-Phenylalanine methyl ester | Lactol derivative | Arylboronic acid | anti-1,2-Amino alcohol wikipedia.org |
| Aniline | Formaldehyde | Phenylboronic acid | Aromatic tertiary amine acs.org |
Stereoselective Transformations in Petasis Reaction
The Petasis reaction, a versatile multicomponent reaction, involves the coupling of a boronic acid, an amine, and a carbonyl compound to generate a wide array of functionalized amines, including α-amino acids and their derivatives. acs.orgnih.govnih.gov While specific studies detailing the stereoselective Petasis reaction of this compound are not prevalent in the reviewed literature, the stereochemical outcome of the Petasis reaction is generally governed by the chirality of the components involved. High levels of diastereoselectivity and enantioselectivity can be achieved through several established strategies. acs.orgnih.gov
One of the most common approaches to induce stereoselectivity is the use of chiral amines. researchgate.net For instance, chiral secondary amines like N,α-dimethylbenzylamine and N-benzylphenylglycinol have demonstrated high efficiency in terms of both yield and diastereoselectivity in the synthesis of homophenylalanine derivatives. researchgate.net It is reasonable to infer that the reaction of this compound with a chiral amine and an aldehyde, such as glyoxylic acid, would proceed with a degree of stereocontrol dictated by the chiral amine.
Another effective method for achieving stereoselectivity is the use of chiral auxiliaries. For example, tert-butylsulfinamide has been successfully employed as a chiral auxiliary in the asymmetric Petasis reaction to generate enantioenriched β,γ-unsaturated α-amino acids. The reaction of this compound with a carbonyl compound and a chiral sulfinamide would likely proceed through a transition state that favors the formation of one diastereomer over the other.
Furthermore, the use of chiral catalysts, such as chiral biphenols (e.g., BINOL derivatives), has emerged as a powerful tool for enantioselective Petasis reactions. nih.gov These catalysts can facilitate the formation of chiral α-amino esters and β-amino alcohols with high enantiomeric excess. nih.gov A catalyst-controlled diastereoselective Petasis reaction has also been developed, enabling the synthesis of both syn- and anti-β-amino alcohols by overriding the intrinsic diastereoselectivity of the reaction. nih.gov Therefore, in a reaction involving this compound, a suitable chiral catalyst could effectively control the stereochemical outcome.
The general mechanism of the Petasis reaction involves the formation of a boronate intermediate. researchgate.net In stereoselective variants, the chiral component directs the facial selectivity of the addition of the isoquinolin-1-yl group to the in situ-formed iminium ion, leading to the preferential formation of one stereoisomer. The predictable anti-diastereoselectivity often observed in reactions with chiral α-hydroxy aldehydes is explained by a Felkin-Anh-type transition state model where the α-hydroxy group directs the boronate addition. nih.govresearchgate.net
While direct experimental data for this compound in these stereoselective transformations is pending, the established principles of the asymmetric Petasis reaction provide a strong framework for predicting its behavior and designing synthetic routes to chiral molecules incorporating the isoquinoline-1-yl moiety.
Other Transformations of the Boronic Acid Moiety
Oxidation Reactions to Form Hydroxyl-Containing Products
The boronic acid functionality of this compound can be readily converted to a hydroxyl group, yielding isoquinolin-1-ol (also known as isocarbostyril), a valuable heterocyclic scaffold. This transformation, the oxidative hydroxylation of aryl and heteroaryl boronic acids, can be achieved under mild and efficient conditions using various oxidizing agents.
One effective method involves the use of N-oxides at ambient temperature in an open flask. nih.govacs.org This approach demonstrates broad functional group compatibility and can rapidly convert heteroaryl boronic acids, such as quinolinyl boronic acids, into their corresponding phenols in good yields. nih.govacs.org It is highly probable that this compound would undergo a similar transformation to produce isoquinolin-1-ol.
Hydrogen peroxide (H₂O₂) is another commonly employed, environmentally benign oxidant for the ipso-hydroxylation of arylboronic acids. arkat-usa.orgrsc.org Catalyst-free methods using aqueous hydrogen peroxide, sometimes in the presence of an alcohol co-solvent like ethanol, have been developed for the rapid and high-yielding synthesis of phenols at room temperature. arkat-usa.org The reaction is believed to proceed through the formation of a boronate-peroxide adduct, followed by migration of the aryl group and subsequent hydrolysis. arkat-usa.orgrsc.org The application of these conditions to this compound is expected to provide a green and efficient route to isoquinolin-1-ol.
The table below summarizes representative conditions for the oxidation of aryl/heteroaryl boronic acids to phenols, which are applicable to this compound.
| Oxidant | Catalyst/Additive | Solvent | Temperature | Reaction Time | Typical Yield | Reference |
| N-Oxide | None | Not specified | Room Temp. | Minutes | Good | nih.govacs.org |
| H₂O₂ | None | H₂O₂ (aq) / EtOH | Room Temp. | ~1 min | Excellent | arkat-usa.org |
| H₂O₂ | HBr | Ethanol | Room Temp. | 1 min | Very Good to Excellent | rsc.org |
| H₂O₂ | NH₄HCO₃ | Water | Room Temp. | < 2 hours | Excellent | rhhz.net |
These methods offer practical and often environmentally friendly alternatives for the synthesis of hydroxyl-containing isoquinoline derivatives from this compound.
Substitution Reactions of the Boronic Acid Group
The boronic acid group of this compound is a versatile functional handle that can be substituted with various atoms and functional groups, most notably through cross-coupling reactions.
The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. This copper-catalyzed reaction couples aryl boronic acids with amines, amides, or alcohols. nih.gov It is plausible that this compound could react with a variety of N-H or O-H containing compounds under Chan-Lam conditions to yield 1-aminoisoquinoline (B73089) or 1-alkoxy/aryloxyisoquinoline derivatives, respectively. The reaction is often performed in the presence of a copper catalyst, a base, and an oxidant, which can be atmospheric oxygen.
Halogenation represents another important substitution reaction. While specific protocols for the direct conversion of this compound to a 1-haloisoquinoline are not explicitly detailed in the provided search results, methods for the radioiodination of aryl boronic acid derivatives have been developed. researchgate.net These often involve electrophilic substitution on an activated boronate complex. It is also known that halogen substituents play a crucial role in the biological activity of isoquinoline derivatives, making the development of such substitution methods highly relevant. nih.gov
The following table provides an overview of potential substitution reactions for this compound based on general methodologies for arylboronic acids.
| Reaction Type | Reagents | Product Type | Potential Application | Reference |
| Chan-Lam C-N Coupling | Amine/Amide, Cu catalyst, Base, Oxidant | 1-Amino/Amido-isoquinolines | Synthesis of biologically active amines | nih.gov |
| Chan-Lam C-O Coupling | Alcohol/Phenol, Cu catalyst, Base, Oxidant | 1-Alkoxy/Aryloxy-isoquinolines | Synthesis of aryl ethers | nih.gov |
| Halogenation (Iodination) | Iodinating agent (e.g., I₂, NIS) | 1-Iodoisoquinoline (B10073) | Precursor for further cross-coupling | researchgate.net |
These substitution reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into a diverse range of complex molecules.
Intramolecular Cyclization Reactions
This compound and its derivatives can participate in intramolecular cyclization reactions to construct fused heterocyclic systems, which are prevalent in natural products and pharmaceuticals. These reactions often leverage the reactivity of the boronic acid moiety in concert with another functional group within the same molecule.
A notable example is the palladium-catalyzed cascade cyclization-coupling of trisubstituted allenamides containing a bromoaryl moiety with arylboronic acids to afford substituted 1,2-dihydroisoquinolines. preprints.org In a related conceptual framework, a substrate bearing both an this compound group and a suitably positioned reactive site could undergo an intramolecular cyclization. For instance, a palladium-catalyzed intramolecular addition of an arylboronic acid to a ketone has been developed to synthesize cyclic tertiary alcohols, which can be dehydrated to furnish fused aromatic rings. researchgate.net
Furthermore, palladium-catalyzed intramolecular C-H functionalization/cyclization processes have been developed for the synthesis of various nitrogen-containing heterocycles. jst.go.jp A molecule containing the this compound scaffold and a strategically placed C-H bond could potentially undergo such a transformation to create a novel polycyclic aromatic system.
The formation of boron-nitrogen heterocycles through intramolecular reactions is another area of interest. For example, the reaction of ortho-formylphenylboronic acids with carbohydrazides can lead to the formation of stable tricyclic products containing boron-nitrogen bonds. nih.govresearchgate.net A derivative of this compound with a pendant nucleophilic group could undergo a similar intramolecular condensation and cyclization to form a novel boron-containing heterocyclic system.
The table below outlines conceptual intramolecular cyclization strategies involving this compound derivatives based on existing methodologies.
| Reaction Type | Key Functional Groups on Substrate | Catalyst/Reagent | Product Type | Reference |
| Palladium-Catalyzed Cyclization/Coupling | Bromoaryl and Allenamide | Pd Catalyst | Substituted 1,2-Dihydroisoquinolines | preprints.org |
| Intramolecular Addition to Ketone | Boronic acid and Ketone | Pd(II) Catalyst | Fused Cyclic Alcohols/Aromatics | researchgate.net |
| Intramolecular C-H Cyclization | Boronic acid and C-H bond | Pd Catalyst | Fused N-Heterocycles | jst.go.jp |
| Boron-Nitrogen Heterocycle Formation | Boronic acid and Hydrazide/Amine | None/Acid | Fused Boron-Nitrogen Heterocycles | nih.govresearchgate.net |
These intramolecular cyclization reactions highlight the potential of this compound as a versatile building block for the construction of complex, polycyclic molecular architectures.
Catalytic Applications of Isoquinolinylboronic Acids
Organocatalysis and Asymmetric Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. Asymmetric synthesis, which aims to create chiral molecules in an enantiomerically pure form, is of particular importance in medicinal chemistry, as the stereochemistry of a drug can profoundly influence its biological activity. frontiersin.orgnumberanalytics.com Isoquinolinylboronic acids and their derivatives have found applications in this domain, primarily as chiral auxiliaries and ligands, and in the burgeoning field of boronic acid catalysis.
Chiral Auxiliaries and Ligands in Transition Metal Catalysis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. numberanalytics.com While direct examples of isoquinolin-1-ylboronic acid as a chiral auxiliary are not extensively documented in the reviewed literature, the broader class of boronic acids and their derivatives are recognized for their potential in asymmetric synthesis. mdpi.comsu.se
More prominently, chiral ligands play a pivotal role in transition-metal-catalyzed asymmetric reactions. frontiersin.orgmdpi.comsigmaaldrich.com These ligands coordinate to a metal center, creating a chiral environment that influences the stereoselectivity of the catalyzed transformation. mdpi.comcsic.es The development of novel chiral ligands is a continuous effort in chemical research. mdpi.com Atropisomeric biaryls, a class of chiral compounds, are particularly valuable as ligands in asymmetric catalysis, and their synthesis can involve isoquinoline (B145761) moieties. researchgate.net The synthesis of such complex chiral molecules often relies on transition-metal-catalyzed cross-coupling reactions where boronic acids are key reagents. researchgate.net
The following table summarizes the role of chiral ligands in asymmetric synthesis:
| Catalyst Component | Function | Impact on Reaction |
| Transition Metal | Catalytic center | Facilitates bond formation and breaking |
| Chiral Ligand | Creates a chiral environment | Controls the stereochemical outcome (enantioselectivity) |
Boronic Acid Catalysis (BAC) for Hydroxyl Group Functionalization
Boronic acid catalysis (BAC) is an emerging and versatile strategy for the direct functionalization of hydroxyl groups in molecules like alcohols and carboxylic acids. ualberta.carsc.org This method circumvents the need for wasteful stoichiometric activating reagents by utilizing the ability of boronic acids to form reversible covalent bonds with hydroxyl groups, thereby activating them for further reaction. ualberta.carsc.org
Boronic acids can activate alcohols and carboxylic acids through electrophilic activation. rsc.org In this process, the boronic acid catalyst forms an intermediate with the hydroxyl group, increasing the electrophilicity of the substrate and making it more susceptible to nucleophilic attack. rsc.orgresearchgate.net This has been successfully applied to various reactions, including Friedel-Crafts-type reactions and cycloadditions. rsc.orgnih.gov For instance, electron-deficient arylboronic acids are effective catalysts for the activation of alcohols. ualberta.ca The activation of unsaturated carboxylic acids by boronic acid catalysis has been demonstrated in [3+2] dipolar cycloadditions to produce heterocyclic compounds. nih.gov
The concept of dual catalysis, where two catalytic cycles operate simultaneously to enable a new transformation, has gained significant traction. While specific examples detailing this compound in dual catalytic systems for hydroxyl group functionalization are not prevalent in the provided search results, the principles of boronic acid catalysis are amenable to such systems. For instance, a boronic acid could act as a Lewis acid to activate one component of a reaction, while another catalyst, such as a transition metal complex, activates the other.
Activation of Alcohols and Carboxylic Acids
Role in Palladium-Catalyzed Processes
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. researchgate.net this compound is a key participant in these reactions, most notably the Suzuki-Miyaura coupling, where it serves as the organoboron nucleophile.
Ligand Effects on Catalytic Activity and Selectivity
In palladium-catalyzed reactions, the choice of ligand is crucial as it significantly influences the catalytic activity and selectivity of the transformation. researchgate.netnih.gov The ligand coordinates to the palladium center, modulating its electronic and steric properties. This, in turn, affects the rates of the elementary steps in the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.
For the synthesis of this compound itself via palladium-catalyzed borylation, ligands such as SPhos and Xantphos are employed to enhance catalytic activity. In Suzuki-Miyaura coupling reactions involving isoquinolinylboronic acids, bulky and electron-rich phosphine (B1218219) ligands are often used to stabilize the palladium catalyst and promote efficient cross-coupling. The effect of different ligands on the yield of a reaction can be significant, as demonstrated in the synthesis of isoquinolin-3-ylboronic acid where XPhos proved to be a superior ligand compared to SPhos or when no ligand was used.
The following table illustrates the impact of different ligands on the yield of a palladium-catalyzed borylation reaction to form an isoquinolineboronic acid derivative:
| Ligand | Yield (%) |
| XPhos | 85 |
| SPhos | 72 |
| No Ligand | <10 |
These findings underscore the critical role of the ligand in modulating the efficiency of palladium-catalyzed processes involving isoquinolinylboronic acids. The steric and electronic properties of the ligand can be fine-tuned to optimize the reaction for a specific substrate and desired outcome. nih.gov
Recyclability of Catalytic Systems
The sustainability and economic viability of catalytic processes heavily rely on the ability to recycle and reuse the catalyst without a significant loss of activity. In the context of reactions involving this compound and its derivatives, various strategies have been explored to facilitate catalyst recovery and reuse, primarily focusing on the heterogenization of homogeneous catalysts or the use of biphasic systems.
One notable example involves the use of a copper(II) tetrafluoroborate (B81430) catalyst supported on activated carbon (Cu(BF₄)₂/AC). This heterogeneous catalyst has demonstrated excellent recyclability in the Chan-Lam coupling reaction of isoquinolin-1(2H)-one with aryl boronic acids. rsc.orgresearchgate.net The catalyst can be easily recovered by simple filtration after the reaction and has been successfully reused for up to five consecutive cycles with only a minimal decrease in product yield. rsc.org This robust recyclability is a significant advantage, promoting a more environmentally friendly and cost-effective synthetic protocol. rsc.orgresearchgate.net
Another approach to catalyst recycling has been demonstrated in the copper-catalyzed synthesis of N-(un)substituted isoquinolin-1(2H)-ones. In this system, anhydrous copper(II) acetate (B1210297) is used as the catalyst in polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent. aurigeneservices.com After the reaction, the product can be extracted, and the PEG-400 containing the copper catalyst can be recovered and reused. This system has been shown to be effective for at least three consecutive runs, with a slight decrease in yield observed in each cycle. aurigeneservices.com
General strategies for enhancing catalyst recyclability in cross-coupling reactions, such as the Suzuki-Miyaura coupling where isoquinolinylboronic acids are utilized, often involve the immobilization of the palladium catalyst onto a solid support. mdpi.comvapourtec.com These supports can range from polymers and silica (B1680970) to magnetic nanoparticles. nih.govmdpi.com For instance, a magnetic nanoparticle-supported palladium catalyst has been developed for Suzuki reactions, which allows for easy separation of the catalyst from the reaction mixture using an external magnet and has been reused for multiple cycles with high efficiency. nih.gov While not specifically detailed for this compound, such systems are broadly applicable to a range of boronic acids. nih.govmdpi.com
The development of these recyclable catalytic systems is crucial for the industrial application of reactions involving this compound, as they address both economic and environmental concerns associated with the use of precious metal catalysts.
Table 1: Recyclability of Copper Catalysts in Reactions Involving Isoquinoline Derivatives
| Catalyst System | Substrate 1 | Substrate 2 | Recycle Run | Yield (%) | Reference |
| Cu(OAc)₂ in PEG-400 | 2-Iodobenzoic acid | Phenylacetylene | 1st | 80 | aurigeneservices.com |
| 2nd | 78 | aurigeneservices.com | |||
| 3rd | 76 | aurigeneservices.com | |||
| Cu(BF₄)₂/AC | Isoquinolin-1(2H)-one | Phenylboronic acid | 1st | 95 | rsc.org |
| 2nd | 93 | rsc.org | |||
| 3rd | 92 | rsc.org | |||
| 4th | 90 | rsc.org | |||
| 5th | 89 | rsc.org |
Applications in Medicinal Chemistry and Drug Discovery
Anticancer Agents
Derivatives of isoquinoline (B145761) and isoquinolinone are a prominent class of compounds investigated for their anticancer properties. The structural versatility of the isoquinoline core allows for the development of agents that can inhibit cancer cell growth through various mechanisms, including enzyme inhibition and the induction of apoptosis.
A wide range of isoquinoline derivatives has demonstrated significant cytotoxic effects against various human cancer cell lines.
For example, in a study focused on neuroendocrine prostate cancer (NEPC), structural optimization of an isoquinoline scaffold led to the discovery of compound 46 . This compound exhibited potent inhibitory activity against the LASCPC-01 NEPC cell line with an IC₅₀ value of 0.47 μM and showed high selectivity (over 190-fold) compared to the PC-3 prostate cancer cell line. mdpi.com Further investigation revealed that compound 46 effectively induced G1 cell cycle arrest and apoptosis in a dose-dependent manner. mdpi.com
In another study, a pinacol (B44631) boronate ester derivative of (R)-6-O-desmethylantofine, which contains a phenanthrene (B1679779) core structurally related to the isoquinoline system, showed remarkable cytotoxicity with a GI₅₀ (50% growth inhibition) value as low as 30 nM against a panel of cancer cell lines. researchgate.net
The table below summarizes the inhibitory activities of selected isoquinoline derivatives against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Potency (IC₅₀/GI₅₀) | Source |
| Compound 46 (Isoquinoline derivative) | LASCPC-01 (Neuroendocrine Prostate Cancer) | 0.47 μM | mdpi.com |
| Pinacol boronate ester of (R)-6-O-desmethylantofine | Panel of various cancer cell lines | 30 nM | researchgate.net |
| Diaryl isoxazole (B147169) 11 | Hepatocellular carcinoma & breast cancer cells | 0.7−9.5 μM | semanticscholar.org |
| Diaryl pyrazole (B372694) 85 | Hepatocellular carcinoma & breast cancer cells | 0.7−9.5 μM | semanticscholar.org |
| 1,3-Thiazol-2-ylamino isoquinolinone (12) | Breast cancer sub-panel | Mean GP 49.57% | univ.kiev.ua |
| (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones | MDA-MB-231, HeLa, HepG2 | "Excellent cytotoxic activity" | nih.gov |
*GP: Growth Percent
The development of diaryl substituted isoquinolinone derivatives has proven to be a fruitful strategy in the search for novel anticancer agents. These compounds, where aryl groups are attached at two different positions on the isoquinolinone core, often exhibit significant antiproliferative effects.
One study reported that a series of 2,3-diaryl isoquinolinone derivatives showed potent antiproliferative activity against the MCF-7 breast cancer cell line. univ.kiev.ua Similarly, the synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones, which are diaryl derivatives, was achieved via Suzuki-Miyaura coupling. nih.govmdpi.com The introduction of various pyrimidine (B1678525) motifs at the C-8 position of the isoquinolinone ring was found to enhance the antitumor activities against MDA-MB-231, HeLa, and HepG2 cell lines. nih.gov
The vicinal diaryl heterocyclic framework is considered a privileged scaffold in medicinal chemistry due to its presence in numerous compounds with anticancer, antiviral, and anti-inflammatory properties. semanticscholar.orgmdpi.com Research into diaryl isoxazoles and pyrazoles has yielded compounds with IC₅₀ values in the low micromolar range against hepatocellular carcinoma and breast cancer cells, further validating the potential of the diaryl structural motif. semanticscholar.org This body of research underscores the importance of the diaryl substituted isoquinolinone scaffold as a template for designing new and more potent anticancer drug candidates.
Development of Diaryl Substituted Isoquinolinone Derivatives
Antimicrobial and Antiviral Agents
The isoquinoline core is a feature of many natural and synthetic compounds with a wide range of biological activities, including antimicrobial and antiviral properties. uio.no Boronic acids, in general, are also gaining attention for their potential as antibacterial and antifungal agents. researchgate.netdrugbank.com
Studies have identified isoquinolone derivatives as potential antiviral agents against influenza viruses. nih.gov A screening of a chemical library identified an isoquinolone compound that was effective against both influenza A and B viruses, functioning by inhibiting viral polymerase activity. nih.gov Although initial compounds had cytotoxicity issues, subsequent chemical modifications led to derivatives with significantly reduced toxicity while retaining antiviral activity. nih.gov This demonstrates the potential of the isoquinoline scaffold in developing new antiviral drugs. nih.gov
In the realm of antibacterial research, boronic acid derivatives have shown promise. Some have been found to be active against Gram-negative bacteria, including strains resistant to other antibiotics. mdpi.com The mechanism often involves the inhibition of essential bacterial enzymes. mdpi.com While direct studies on the antimicrobial properties of isoquinolin-1-ylboronic acid are limited, related structures have been investigated. For instance, isoquinoline was used as a stable analog in a study of diazaborines to confirm that the bicyclic diazaborine (B1195285) structure was responsible for the observed antimicrobial activity. nih.gov Additionally, Isoquinoline-7-boronic acid has been noted for its use in research aimed at discovering inhibitors against Plasmodium falciparum HDACs, the parasite that causes malaria. chemicalbook.com
Applications in Glucose-Responsive Systems
Boronic acids have the unique ability to form reversible covalent bonds with diols, a class of molecules that includes glucose. cymitquimica.comboronmolecular.com This property has been ingeniously exploited to create glucose-responsive systems, particularly for the self-regulated delivery of insulin (B600854) in diabetes treatment. nih.govmdpi.com When functionalized onto materials like polymers or liposomes, the boronic acid moiety acts as a sensor for glucose. mdpi.com An increase in glucose concentration leads to the formation of a more stable, hydrophilic boronate ester complex, which can trigger the release of a pre-loaded drug like insulin. mdpi.com
In the search for ideal boronic acid candidates for these systems, researchers have sought compounds with low toxicity and low inflammatory potential to ensure biocompatibility for in-vivo applications. nih.gov A study screening various boronic acids for these properties identified isoquinoline-boronic acid as one of the compounds for investigation. nih.govresearchgate.net The study aimed to find a suitable replacement for Concanavalin A, a sugar-binding lectin with known toxic and inflammatory effects. researchgate.net The boronic acids were tested for their ability to induce an inflammatory response by measuring the nuclear translocation of NF-κB, a key protein in the inflammation pathway. researchgate.net Isoquinoline-boronic acid was among the compounds evaluated, with the goal of developing non-inflammatory, boronate-based agglomerated vesicles for triggered insulin release in response to physiological glucose levels. nih.govresearchgate.net
Scaffold-Hopping and Molecular Modification Strategies
Scaffold hopping is a medicinal chemistry strategy used to discover novel, patentable compounds by modifying the core molecular structure of a known active compound while retaining its biological activity. plos.org This approach can lead to compounds with improved properties, such as enhanced potency or better pharmacokinetics. plos.org
The isoquinoline scaffold has been utilized in such strategies. For example, a scaffold-hopping approach was employed to design and synthesize diaryl substituted isoquinolin-1(2H)-one derivatives as inhibitors of HIF-1 signaling, starting from a different known inhibitor scaffold. nih.gov This work successfully identified new, potent inhibitors based on the isoquinoline core structure. nih.gov
More broadly, the introduction of a boronic acid group to a bioactive molecule is a powerful molecular modification strategy. nih.gov This modification can significantly alter a molecule's selectivity, physicochemical properties, and pharmacokinetic characteristics, often leading to an improvement in its therapeutic profile. researchgate.netnih.gov
The incorporation of a boronic acid group into a drug candidate can have a profound influence on its selectivity and pharmacokinetic (PK) profile. researchgate.netnih.gov The boron atom in a boronic acid is electron-deficient, allowing it to form reversible covalent bonds with nucleophilic residues like serine or threonine in the active sites of enzymes. researchgate.netmdpi.com This unique bonding capability can lead to high selectivity and potency. nih.gov
The development of the proteasome inhibitor bortezomib, a drug containing a boronic acid group, highlighted this potential. nih.gov The boronic acid was specifically added to the drug design due to its known high selectivity and low dissociation rates from the proteasome's active site, significantly increasing the inhibitor's potency. nih.gov Subsequent research has focused on creating new boronic acid-containing drugs with improved PK properties, such as oral bioavailability. sci-hub.se
The introduction of the boronic acid moiety has been shown to:
Improve Pharmacokinetics: In the development of β-lactamase inhibitors, a compound bearing a cyclic boronic acid showed a pharmacokinetic profile in rats similar to that of carbapenem (B1253116) antibiotics. mdpi.com In another case, a benzoxaborole derivative, AN3365, was found to have a good murine pharmacokinetic profile. mdpi.com
Enhance Potency and Selectivity: The boronic acid group can act as a bioisostere for other functional groups, like carboxylic acids, while offering unique binding interactions. mdpi.com This can enhance potency and selectivity for the target protein over others, as seen with an inhibitor designed for bacterial leucyl-tRNA synthetase, which showed selectivity over the human equivalent. sci-hub.se
These findings underscore that the molecular modification of a scaffold like isoquinoline with a boronic acid group is a viable strategy for improving drug-like properties, including selectivity and pharmacokinetics. nih.govacs.org
Advanced Research Directions and Future Perspectives
Computational Modeling and Theoretical Studies
Computational methods are becoming indispensable for predicting the behavior of molecules and guiding experimental work. For isoquinolin-1-ylboronic acid, these studies can provide profound insights into its reactivity and electronic structure.
Prediction of Reactivity and Steric/Electronic Barriers
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the reactivity of this compound in various chemical transformations. By calculating transition-state energies, researchers can identify and quantify the steric and electronic barriers that govern reaction outcomes. For instance, in Suzuki-Miyaura coupling reactions, DFT can elucidate how substituents on the isoquinoline (B145761) ring or the coupling partner influence the reaction rate and yield. The electron-withdrawing nature of the boron atom at the 1-position enhances the electrophilicity of the adjacent carbon, a key factor in its reactivity in cross-coupling reactions.
Key parameters that can be computationally modeled include:
Steric Hindrance: The proximity of the boronic acid group to the nitrogen atom at position 2 can create significant steric challenges, which can be modeled to predict the feasibility of reactions with bulky substrates.
Electronic Effects: The electronic properties of the isoquinoline ring system, influenced by the nitrogen atom and any additional substituents, can be analyzed to predict how they affect the boronic acid's reactivity.
Solvent Effects: Computational models can incorporate different solvent environments to predict their impact on reaction pathways and energetics. diva-portal.org
| Computational Method | Predicted Property | Application in this compound Research |
|---|---|---|
| Density Functional Theory (DFT) | Transition-state energies, reaction barriers | Predicting success of Suzuki-Miyaura couplings with sterically demanding partners. |
| Molecular Mechanics (MM) | Conformational analysis, steric maps | Assessing steric hindrance around the boronic acid moiety. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with biological activity | Guiding the design of derivatives with enhanced therapeutic properties. youtube.com |
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting the outcome of chemical reactions by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy gap between the HOMO of a nucleophile and the LUMO of an electrophile is a critical determinant of reactivity. youtube.com
For this compound, FMO analysis can be used to:
Predict Reactivity in Cross-Coupling Reactions: By comparing the HOMO/LUMO energies of this compound with those of various aryl halides, researchers can predict the efficiency of Suzuki-Miyaura couplings. A smaller HOMO-LUMO gap generally indicates a more favorable reaction. youtube.com
Understand Reaction Mechanisms: FMO analysis can provide insights into the orbital interactions that occur during key steps of a reaction, such as transmetalation in palladium-catalyzed couplings.
Guide the Design of New Derivatives: By computationally modeling how different substituents on the isoquinoline ring affect the HOMO and LUMO energy levels, scientists can design new derivatives with tailored reactivity.
| Orbital | Description | Significance for this compound |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Acts as the nucleophilic component in reactions. Its energy level influences the ease of electron donation. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Acts as the electrophilic component. Its energy level influences the ease of electron acceptance. |
Development of Novel Derivatives and Analogues
The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the development of novel derivatives of this compound holds significant promise for drug discovery. youtube.com Researchers are actively exploring the synthesis of new analogues with modified isoquinoline rings or altered boronic acid functionalities to probe structure-activity relationships (SAR) and identify compounds with improved biological profiles. youtube.comnih.gov
Recent research has focused on creating derivatives for various therapeutic targets, including cancer and inflammatory diseases. youtube.com For example, isoquinoline derivatives have shown potent inhibitory activity against specific cancer cell lines and have been investigated as inhibitors of HIF-1 signaling for conditions like rheumatoid arthritis. youtube.com The synthesis of these novel analogues often relies on established methods like the Suzuki-Miyaura coupling, allowing for the systematic introduction of diverse substituents.
Mechanistic Elucidation of Biological Activities
While various biological activities have been reported for this compound derivatives, a detailed understanding of their mechanisms of action at the molecular level is often still developing. youtube.com Future research will focus on elucidating these mechanisms to better understand how these compounds exert their therapeutic effects.
Key areas of investigation include:
Target Identification: Identifying the specific enzymes, receptors, or other biomolecules that this compound derivatives interact with.
Binding Mode Analysis: Determining the precise way in which these compounds bind to their biological targets, often through techniques like X-ray crystallography or advanced spectroscopic methods.
Cellular Pathway Analysis: Investigating how the interaction of these compounds with their targets affects downstream cellular signaling pathways, leading to observed biological outcomes like cell cycle arrest or apoptosis.
For instance, the ability of boronic acids to form reversible covalent bonds with serine or threonine residues in the active sites of enzymes is a key aspect of their mechanism of action as enzyme inhibitors.
Sustainable and Green Chemistry Approaches in Synthesis
The pharmaceutical industry is increasingly focused on adopting sustainable and environmentally friendly manufacturing processes. jddhs.com The principles of green chemistry, such as waste reduction, use of renewable resources, and energy efficiency, are being applied to the synthesis of this compound and its derivatives. jddhs.comijpsjournal.com
Key green chemistry strategies include:
Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives like water, ethanol, or ionic liquids. jddhs.comijpsjournal.com
Catalysis: Employing highly efficient catalysts, including biocatalysts and recyclable heterogeneous catalysts, to minimize waste and improve reaction efficiency. jddhs.comijpsjournal.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing the generation of byproducts. jddhs.com
Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or ultrasound irradiation to reduce reaction times and energy consumption. ijpsjournal.commdpi.com
Integration with Flow Chemistry and High-Throughput Screening
To accelerate the discovery and development of new drug candidates, modern synthetic chemistry is increasingly turning to automation and miniaturization.
Flow Chemistry: This approach involves performing chemical reactions in a continuous-flowing stream rather than in a batch-wise manner. Flow chemistry offers several advantages, including improved reaction control, enhanced safety, and the potential for seamless integration into multi-step syntheses. The synthesis of isoquinoline derivatives has been explored using continuous flow processing. jddhs.com
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds for biological activity. rug.nl By combining HTS with automated synthesis platforms, researchers can quickly identify promising lead compounds from a vast chemical space. rug.nl Recent advancements have demonstrated the successful application of high-throughput methods for the synthesis and screening of complex boronic acids, including the identification of inhibitors for challenging drug targets. rug.nl This technology utilizes nanolitre-scale reactions, enabling the rapid generation and evaluation of thousands of molecular variants. rug.nl
The integration of these advanced methodologies will undoubtedly accelerate the exploration of the chemical space around this compound, leading to the discovery of novel compounds with significant scientific and therapeutic potential. rug.nl
Q & A
Q. How should researchers address potential conflicts between in silico predictions and experimental outcomes for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
